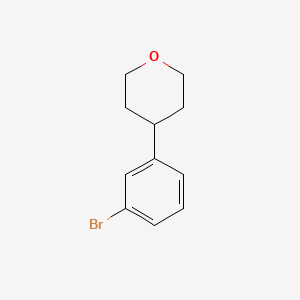

4-(3-Bromophenyl)tetrahydro-2h-pyran

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 4-(3-Bromophenyl)tetrahydro-2H-pyran follows International Union of Pure and Applied Chemistry guidelines, where the compound is properly identified as 4-(3-bromophenyl)oxane according to the preferred IUPAC naming system. The designation "oxane" represents the modern IUPAC name for the tetrahydropyran ring system, reflecting the systematic approach to heterocyclic nomenclature that emphasizes the oxygen-containing six-membered saturated ring structure. The compound bears the Chemical Abstracts Service registry number 1353855-35-2, providing unambiguous identification in chemical databases and literature. The InChI identifier for this compound is InChI=1S/C11H13BrO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2, which encodes the complete structural information including connectivity and hydrogen count. The SMILES notation C1COCCC1C2=CC(=CC=C2)Br provides a linear text representation that captures the essential structural features, specifically showing the tetrahydropyran ring connected to the 3-bromophenyl substituent. Additional synonyms include 4-(3-Bromophenyl)tetrahydro-2H-pyran and 3-(4-TETRAHYDROPYRANYL)BROMOBENZENE, which reflect different approaches to naming this bifunctional molecule.

The European Community number 891-642-8 provides regulatory identification within European chemical databases, ensuring proper classification and handling protocols. Computational chemistry data reveals specific molecular properties including a topological polar surface area of approximately 9.23 square Angstroms and a calculated logarithmic partition coefficient that indicates moderate lipophilicity. The molecular structure exhibits specific stereochemical features where the tetrahydropyran ring adopts a chair conformation, with the 3-bromophenyl substituent occupying an equatorial position to minimize steric interactions. This conformational preference significantly influences the compound's physical properties and reactivity patterns in chemical transformations.

Historical Context in Pyran Derivatives Research

The development of pyran chemistry traces back to the early twentieth century, with significant advances occurring in the 1960s when the parent pyran compound was first successfully isolated and characterized through pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran. This foundational work established the fundamental understanding of pyran stability and reactivity, particularly highlighting the inherent instability of simple pyran systems due to their propensity for ring-opening reactions and valence isomerization. The discovery revealed that 4H-pyran compounds readily disproportionate to form corresponding dihydropyran derivatives and pyrylium ions, which undergo facile hydrolysis in aqueous environments. These early observations prompted extensive research into substituted pyran derivatives, where additional substituents could provide enhanced stability and unique reactivity profiles.

Research into brominated aromatic pyran derivatives gained momentum in the late twentieth century as synthetic chemists recognized the potential of halogenated heterocycles as versatile building blocks for complex molecule construction. The introduction of bromine substituents on aromatic rings attached to pyran systems provided access to compounds suitable for cross-coupling reactions, nucleophilic substitution processes, and other transformative synthetic methodologies. Historical development of tetrahydropyran chemistry specifically focused on the saturated analog systems, which exhibit significantly enhanced stability compared to their unsaturated counterparts. The tetrahydropyran ring system, also known as oxane, became recognized as a privileged scaffold in natural product synthesis and pharmaceutical development due to its favorable conformational properties and chemical inertness under most reaction conditions.

The emergence of 4-(3-Bromophenyl)tetrahydro-2H-pyran as a distinct research target reflects the broader evolution of heterocyclic chemistry toward more complex, multifunctional molecules that combine the stability of saturated rings with the reactivity of halogenated aromatics. Patent literature from the early 2000s documents various synthetic approaches to tetrahydropyran derivatives, including methods for introducing aromatic substituents at specific ring positions. This historical progression demonstrates how fundamental pyran chemistry has evolved from simple ring systems to sophisticated bifunctional molecules with applications spanning medicinal chemistry, materials science, and synthetic organic chemistry.

Positional Isomerism in Bromophenyl-Substituted Pyrans

The systematic investigation of positional isomerism in bromophenyl-substituted pyrans reveals distinct structural and electronic differences that significantly impact molecular properties and reactivity patterns. 4-(3-Bromophenyl)tetrahydro-2H-pyran represents one specific isomer within a broader family of compounds where both the position of bromine substitution on the phenyl ring and the point of attachment to the tetrahydropyran system can vary systematically. Comparative analysis with related compounds such as 4-(2-Bromophenyl)oxane-4-carbonitrile and 4-(4-Bromophenyl)oxane-4-carbonitrile demonstrates how bromine position influences both steric and electronic properties. The meta-positioning of bromine in 4-(3-Bromophenyl)tetrahydro-2H-pyran provides intermediate electronic effects compared to ortho and para isomers, resulting in unique reactivity profiles for electrophilic and nucleophilic substitution reactions.

Structural comparison data reveals significant differences in molecular geometry and conformational preferences among positional isomers. The 3-bromophenyl substitution pattern allows for optimal spatial arrangement where steric interactions between the bromine atom and the tetrahydropyran ring are minimized, contrasting with 2-bromophenyl derivatives where ortho-substitution creates significant steric hindrance. Para-substituted analogs, such as those derived from 4-bromophenyl precursors, exhibit different electronic characteristics due to the direct conjugation pathway between the bromine substituent and the point of attachment to the heterocyclic ring. These positional effects are quantitatively reflected in computed properties such as dipole moments, polarizability values, and molecular orbital energies that govern chemical reactivity.

The tetrahydropyran ring substitution pattern also contributes to isomeric diversity, with compounds bearing the bromophenyl group at different ring positions exhibiting distinct properties. 2-(3-Bromophenoxy)tetrahydro-2H-pyran represents an isomeric variant where the bromophenyl group is connected through an ether linkage at the 2-position rather than direct carbon-carbon bonding at the 4-position. This structural modification significantly alters the electronic communication between the aromatic and heterocyclic components, resulting in different chemical and physical properties. Systematic studies of these isomeric relationships provide valuable insights into structure-activity relationships and guide rational design of new derivatives with targeted properties for specific applications.

| Compound | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 4-(3-Bromophenyl)tetrahydro-2H-pyran | meta | C₁₁H₁₃BrO | 241.02 | 1353855-35-2 |

| 4-(2-Bromophenyl)oxane-4-carbonitrile | ortho | C₁₂H₁₂BrNO | 266.13 | 1368722-46-6 |

| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | para | C₁₁H₁₃BrO₂ | 257.12 | 36603-49-3 |

| 2-(3-Bromophenoxy)tetrahydro-2H-pyran | meta | C₁₁H₁₃BrO₂ | 257.12 | 57999-49-2 |

Properties

IUPAC Name |

4-(3-bromophenyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBWKEYGWQHXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)tetrahydro-2H-pyran typically involves the reaction of 3-bromophenol with tetrahydropyranyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding phenol derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium amide or thiourea, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed

Major Products Formed

Substitution Reactions: Products include various substituted phenyl derivatives.

Oxidation Reactions: Major products are phenol derivatives.

Reduction Reactions: The primary product is the hydrogenated tetrahydropyran derivative

Scientific Research Applications

Organic Synthesis

4-(3-Bromophenyl)tetrahydro-2H-pyran serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations, making it valuable in creating complex molecules.

Synthetic Pathways

The compound can be utilized in:

- Cross-Coupling Reactions : It acts as a precursor for synthesizing aryl-substituted compounds through reactions like Suzuki-Miyaura coupling.

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds.

Case Studies

A study demonstrated the successful use of 4-(3-bromophenyl)tetrahydro-2H-pyran in synthesizing biologically active molecules, showcasing its effectiveness in generating compounds with potential therapeutic applications .

Pharmaceutical Applications

The compound has garnered attention for its role in drug development, particularly as an intermediate in synthesizing pharmaceuticals.

Antineoplastic Agents

4-(3-Bromophenyl)tetrahydro-2H-pyran is noted for its application in developing antineoplastic agents. Its derivatives have been explored for their ability to inhibit specific cancer cell pathways, making them potential candidates for cancer therapy .

Case Studies

Research has indicated that derivatives of this compound exhibit promising activity against various cancer cell lines, emphasizing its potential as a lead compound in drug discovery efforts .

Materials Science

In addition to its applications in organic chemistry and pharmaceuticals, 4-(3-Bromophenyl)tetrahydro-2H-pyran is being investigated for its properties in materials science.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its halogenated structure may contribute to flame retardancy in polymer formulations.

Case Studies

Studies have shown that incorporating 4-(3-bromophenyl)tetrahydro-2H-pyran into polymer systems can improve their performance under thermal stress, suggesting applications in high-performance materials .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)tetrahydro-2H-pyran involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The tetrahydropyran ring provides structural stability and can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the THP ring and phenyl group significantly influences physicochemical properties and reactivity:

- Electronic Effects : Electron-withdrawing bromine at the phenyl meta position (as in ) enhances electrophilic aromatic substitution resistance compared to para-substituted analogs (e.g., ).

- Steric Effects: Bulky substituents like benzyloxy () or cyano groups (e.g., 4-(3-Bromobenzoyl)tetrahydro-2H-pyran-4-carbonitrile, CAS: 1403564-38-4 ) reduce rotational freedom, impacting binding interactions in biological targets.

Spectral and Physical Properties

Key data from NMR, MS, and melting points:

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks with errors <4 ppm for pyrazole-THP hybrids .

Biological Activity

4-(3-Bromophenyl)tetrahydro-2H-pyran is a derivative of tetrahydropyran, a cyclic compound known for its diverse biological activities. This compound, with the molecular formula and a molecular weight of 284.149 g/mol, has garnered attention in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. The presence of the bromophenyl group enhances its reactivity and biological interactions, making it a subject of interest in various research domains.

Chemical Structure and Properties

The structural features of 4-(3-Bromophenyl)tetrahydro-2H-pyran contribute significantly to its biological activity. The bromine atom increases lipophilicity, which can enhance the compound's bioavailability and interaction with biological targets. The carboxamide moiety allows for hydrolysis and potential formation of various derivatives that may exhibit altered biological properties.

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-(3-Bromophenyl)tetrahydro-2H-pyran-4-carboxamide | Structure | Exhibits diverse biological activities; potential for drug development |

| Methyl 4-(3-bromophenyl)tetrahydro-2H-pyran-4-carboxylate | - | Ester derivative with altered biological activity |

| 4-(3-Chlorophenyl)tetrahydro-2H-pyran-4-carboxamide | - | Variation in halogen substitution affects potency |

The mechanism of action for 4-(3-Bromophenyl)tetrahydro-2H-pyran involves its interaction with specific enzymes or receptors. The bromophenyl group can enhance binding affinity through halogen bonding, while the tetrahydropyran ring contributes to molecular stability and solubility. This compound may modulate various biological pathways, leading to therapeutic effects against diseases.

Antimicrobial Properties

Research indicates that tetrahydropyran derivatives possess significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to 4-(3-Bromophenyl)tetrahydro-2H-pyran exhibit activity against various bacterial strains, potentially through inhibition of cell wall synthesis or disruption of membrane integrity .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various assays. It has been shown to inhibit pro-inflammatory cytokines and reduce edema in animal models, indicating its potential as an anti-inflammatory agent.

Case Studies

- Study on Antimicrobial Activity : A study conducted on a series of tetrahydropyran derivatives showed that compounds with bromine substitutions exhibited enhanced activity against Mycobacterium tuberculosis. The study highlighted that the presence of halogens significantly influenced the compounds' efficacy against bacterial pathogens .

- Anti-inflammatory Screening : In a controlled trial assessing the anti-inflammatory effects of similar compounds, it was found that the brominated derivatives significantly reduced inflammation markers in murine models when administered at specific dosages .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(3-Bromophenyl)tetrahydro-2H-pyran, and how can reaction conditions be optimized?

- Answer: The compound can be synthesized via Prins cyclization using benzaldehyde dimethyl acetal and silane under acidic catalysis, optimized for temperature control and solvent selection (e.g., THF or DCM) . Alternatively, copper(II)-bisphosphine-catalyzed oligomerization enables stereoselective synthesis, where ligands like L3 influence diastereomer ratios. For example, 3,5-dimethylhex-5-en-1-ol and substituted aldehydes yield distinct tetrahydropyran derivatives under controlled stoichiometry . Reaction optimization should prioritize purity (>95%) and yield via techniques like continuous flow reactors .

Q. How is NMR spectroscopy employed to characterize 4-(3-Bromophenyl)tetrahydro-2H-pyran and its derivatives?

- Answer: 1H and 13C NMR are critical for structural elucidation. Key signals include:

- 1H NMR: Protons on the tetrahydropyran ring (δ 1.5–4.5 ppm), with coupling constants (e.g., J = 10–12 Hz for axial-equatorial interactions) revealing chair conformations . The 3-bromophenyl substituent shows aromatic protons at δ 7.2–7.5 ppm (doublets or multiplets) .

- 13C NMR: The brominated aromatic carbon resonates at δ 120–125 ppm, while the pyran oxygen-bearing carbons appear at δ 60–80 ppm . DEPT-135 or HSQC experiments help distinguish CH2/CH3 groups in complex mixtures .

Q. What chemical reactions are feasible for functionalizing the tetrahydropyran core?

- Answer: The compound undergoes:

- Oxidation: Using KMnO4 or CrO3 to form ketones or carboxylic acids at the C4 position .

- Reduction: LiAlH4 reduces ester groups to alcohols while preserving the bromophenyl moiety .

- Cross-coupling: Iron-catalyzed alkynylation (e.g., with Grignard reagents) introduces alkynes at the pyran ring without phosphine ligands, achieving ~50% yield .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during synthesis?

- Answer: Chiral bisphosphine ligands (e.g., L3 in ) paired with Cu(II) catalysts induce stereoselectivity. For example, (2R*,3S*,4S*) configurations are favored when using 3,5-dimethylhex-5-en-1-ol and cis-cinnamaldehyde . Solvent polarity (e.g., DMSO vs. THF) and temperature (-78°C to RT) further modulate selectivity by stabilizing transition states .

Q. What computational methods predict the compound’s reactivity and biological interactions?

- Answer:

- DFT calculations model transition states for Prins cyclization, identifying energy barriers for regioselective bromophenyl incorporation .

- Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to biological targets like HMG-CoA reductase, where substituent positioning (e.g., bromine vs. methoxy groups) correlates with inhibitory activity .

Q. How do researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

- Answer: Contradictions arise from solvent effects , diastereotopic protons , or impurities . Strategies include:

- 2D NMR (COSY, NOESY): Resolves overlapping signals and confirms spatial proximity of protons .

- High-resolution MS (HRMS): Differentiates isomers via exact mass (e.g., C11H13BrO2: m/z 273.0004 vs. 273.0012) .

- X-ray crystallography: Provides unambiguous stereochemical assignments for crystalline derivatives .

Q. What biological activities have been explored for bromophenyl-tetrahydropyran derivatives?

- Answer: Derivatives exhibit:

- Anticancer activity: 4-[(Tetrahydro-2H-pyran-2-yl)oxy]phenol analogs inhibit tumor cell proliferation (IC50 ~10 µM) via ROS-mediated apoptosis .

- HMG-CoA reductase inhibition: Substituents like cyclopropyl-fluoroquinoline enhance potency (IC50 = 0.5 nM), comparable to pitavastatin .

- Anti-inflammatory effects : COX-2 and iNOS inhibition are structure-dependent, with trifluoromethoxy groups improving selectivity .

Methodological Notes

- Data Validation: Cross-reference NMR shifts with databases (e.g., PubChem ) and validate synthetic routes using retrosynthesis tools (e.g., Reaxys or SciFinder) .

- Safety Protocols : Handle intermediates (e.g., Grignard reagents) under inert atmospheres and characterize toxic byproducts via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.